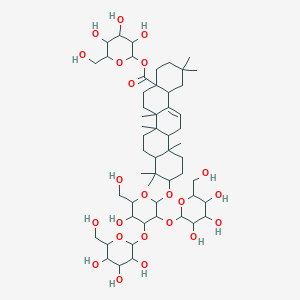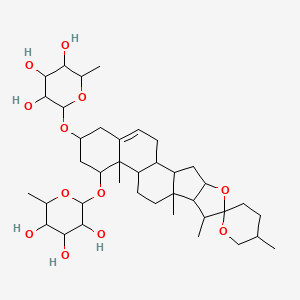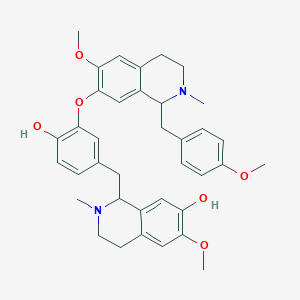
Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnoflorine (chloride), also known as alpha-Magnoflorine (chloride) and Thalictrine (chloride), is a quaternary aporphine alkaloid. It is found in various plant species such as Magnolia, Aristolochia, and Berberis. This compound is known for its diverse pharmacological properties, including anti-fungal, anti-oxidative, and anti-diabetic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnoflorine (chloride) can be synthesized from natural sources such as Magnolia or Aristolochia. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of Magnoflorine (chloride) involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Magnoflorine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Magnoflorine (chloride) into its reduced forms.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Magnoflorine (chloride), as well as various substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
Magnoflorine (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical testing and quality control.
Biology: It has been studied for its anti-fungal and anti-oxidative properties.
Medicine: Research has shown its potential in treating diabetes, inflammation, and infections.
Industry: It is used in the development of natural product libraries and bioactive compound libraries
Mecanismo De Acción
Magnoflorine (chloride) exerts its effects through various molecular targets and pathways:
Anti-fungal Activity: It reduces the formation of Candida albicans biofilm.
Anti-oxidative Activity: It scavenges free radicals and reduces oxidative stress.
Anti-diabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.
Comparación Con Compuestos Similares
Similar Compounds
- Corytuberine methochloride
- Escholine chloride
- Palmatine chloride
- Berberine chloride
Uniqueness
Magnoflorine (chloride) is unique due to its broad spectrum of pharmacological activities and its presence in a wide variety of plant species. Unlike some similar compounds, it has demonstrated significant anti-fungal and anti-diabetic properties, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJLBTYWBXDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-Hydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072549.png)





![12,17-Dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione](/img/structure/B8072610.png)



